molecular formula C14H19NO4 B15303639 Benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B15303639
M. Wt: 265.30 g/mol
InChI Key: PSQRYTTXTFAABC-UHFFFAOYSA-N
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Description

Benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The hydroxymethyl groups and the pyrrolidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Benzyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Benzyl 3-pyrroline-1-carboxylate

Comparison: Benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of two hydroxymethyl groups, which can enhance its reactivity and binding properties. Compared to its analogs, this compound may exhibit different chemical and biological activities, making it a valuable candidate for various applications .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

benzyl 3,3-bis(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19NO4/c16-10-14(11-17)6-7-15(9-14)13(18)19-8-12-4-2-1-3-5-12/h1-5,16-17H,6-11H2

InChI Key

PSQRYTTXTFAABC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(CO)CO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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